5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione
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Overview
Description
5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with two phenyl groups and an imidazolidine-2,4-dione moiety, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism by which 5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. For instance, its cytotoxic activity is believed to result from the inhibition of key enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **5-(1,3-diphenyl-1H-pyrazol-4-yl)methylene-3-(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
- 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl(pyridin-4-yl)methanone
Uniqueness
5-(1,3-diphenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione stands out due to its unique combination of a pyrazole ring and an imidazolidine-2,4-dione moiety. This structure provides a versatile platform for various chemical modifications and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H14N4O2 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-(1,3-diphenylpyrazol-4-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N4O2/c23-17-16(19-18(24)20-17)14-11-22(13-9-5-2-6-10-13)21-15(14)12-7-3-1-4-8-12/h1-11,16H,(H2,19,20,23,24) |
InChI Key |
VYSZWMAFONLBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3C(=O)NC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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